molecular formula C11H9ClO2 B12524365 4-(4-Chlorophenyl)-5-methylfuran-2(5H)-one CAS No. 663156-16-9

4-(4-Chlorophenyl)-5-methylfuran-2(5H)-one

Cat. No.: B12524365
CAS No.: 663156-16-9
M. Wt: 208.64 g/mol
InChI Key: UICRBHSFLFZSSX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-methylfuran-2(5H)-one is an organic compound with a unique structure that includes a furan ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-methylfuran-2(5H)-one typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-methylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-5-methylfuran-2(5H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl furan-2(5H)-one: Similar structure but lacks the methyl group.

    5-Methylfuran-2(5H)-one: Similar structure but lacks the chlorophenyl group.

Uniqueness

4-(4-Chlorophenyl)-5-methylfuran-2(5H)-one is unique due to the presence of both the chlorophenyl and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

663156-16-9

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-2H-furan-5-one

InChI

InChI=1S/C11H9ClO2/c1-7-10(6-11(13)14-7)8-2-4-9(12)5-3-8/h2-7H,1H3

InChI Key

UICRBHSFLFZSSX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC(=O)O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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